molecular formula C15H19NO5 B6222377 (4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid CAS No. 2757961-39-8

(4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

Cat. No. B6222377
CAS RN: 2757961-39-8
M. Wt: 293.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.3. The purity is usually 95.
BenchChem offers high-quality (4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid involves the protection of the carboxylic acid group, followed by the formation of the benzopyran ring system and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is then removed to reveal the amino group, which is subsequently protected. Finally, the carboxylic acid group is deprotected to yield the target compound.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium methoxide", "methyl iodide", "tert-butylamine", "di-tert-butyl dicarbonate", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium methoxide to yield 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester", "Step 2: Cyclization of the ethyl ester with methyl iodide and sodium hydride to form 4-methyl-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid ethyl ester", "Step 3: Protection of the carboxylic acid group with di-tert-butyl dicarbonate in the presence of acetic anhydride to yield (4S)-4-(tert-butoxycarbonyl)-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid ethyl ester", "Step 4: Removal of the Boc group with hydrochloric acid to reveal the amino group, followed by protection with tert-butylamine to yield (4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-7-carboxylic acid tert-butylamide", "Step 5: Deprotection of the carboxylic acid group with sodium hydroxide to yield the target compound, (4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid" ] }

CAS RN

2757961-39-8

Product Name

(4S)-4-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

Molecular Formula

C15H19NO5

Molecular Weight

293.3

Purity

95

Origin of Product

United States

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